4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine
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Overview
Description
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a triazolo-pyridazine core and an imidazole-piperidine moiety. The combination of these structural elements imparts significant biological activity, making it a potential candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with substituted pyridazines. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and prolonged reaction times to ensure complete cyclization and formation of the triazolo-pyridazine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, enhancing the compound’s versatility in chemical synthesis .
Scientific Research Applications
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a dual inhibitor of c-Met and Pim-1 kinases, making it a promising candidate for cancer therapy.
Biological Research: It has been used in studies to understand its cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative activity.
Pharmaceutical Development: The compound’s unique structure and biological activity make it a valuable scaffold for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine involves its interaction with specific molecular targets, such as c-Met and Pim-1 kinases. By inhibiting these kinases, the compound can disrupt key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells . The compound’s ability to bind to the ATP-binding sites of these kinases is crucial for its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolo-pyridazine core and exhibit similar biological activities.
Imidazole Derivatives: Compounds with imidazole moieties are known for their diverse pharmacological properties.
Uniqueness
4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-carbonyl)piperidine stands out due to its dual inhibitory activity against c-Met and Pim-1 kinases, which is not commonly observed in other similar compounds. This dual activity enhances its potential as a therapeutic agent for cancer treatment .
Properties
IUPAC Name |
[4-(6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)piperidin-1-yl]-(1H-imidazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O/c25-17(14-9-18-10-19-14)23-7-5-12(6-8-23)16-21-20-15-4-3-13(11-1-2-11)22-24(15)16/h3-4,9-12H,1-2,5-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADWBDPRNUWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C(=NN=C3C4CCN(CC4)C(=O)C5=CN=CN5)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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